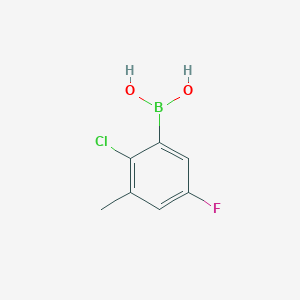
2-Chloro-5-fluoro-3-methylphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-5-fluoro-3-methylphenylboronic acid” is a boronic acid derivative with the empirical formula C7H7BClFO2 . It has a molecular weight of 188.39 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” includes a phenyl ring substituted with a chlorine atom, a fluorine atom, and a methyl group . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis
Boronic acids, including “this compound”, are commonly used in Suzuki-Miyaura coupling reactions . This type of reaction is a palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 188.39 . The melting point is reported to be between 272-277 °C .Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching Studies
The study of fluorescence quenching in boronic acid derivatives, including analogs of 2-chloro-5-fluoro-3-methylphenylboronic acid, provides insights into their potential applications in bioanalytical chemistry. The fluorescence quenching mechanism, investigated through Stern-Volmer kinetics, suggests that static quenching plays a pivotal role in these systems. This property could be leveraged for the development of fluorescent probes for sensing biological molecules (Geethanjali, Nagaraja, & Melavanki, 2015).
Synthesis of Biologically Active Compounds
The Suzuki cross-coupling reaction involving arylboronic acids, including this compound, is a cornerstone for synthesizing various biologically active compounds. These reactions facilitate the creation of thiophene derivatives with significant pharmacological activities, including haemolytic, biofilm inhibition, and anti-thrombolytic properties (Ikram et al., 2015).
Antifungal Activity
Boronic acid derivatives, including those related to this compound, have been identified as potent antifungal agents. Their effectiveness against fungal strains highlights the therapeutic potential of boronic acids in treating fungal infections (Borys et al., 2019).
Inhibition of COX-2 and Voltage-Gated Sodium Channels
The synthesis and pharmacological evaluation of 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety from 3-chloro-2-fluoro benzoic acid have shown these compounds to be potent inhibitors of cyclooxygenase-2 (COX-2) and voltage-gated sodium channels. This finding suggests a promising avenue for developing new anti-inflammatory and analgesic drugs (Bhat et al., 2016).
Applications in Organic Synthesis
Influence on Properties of Phenylboronic Compounds
Fluoro-substituted boronic acids, such as this compound, demonstrate unique properties due to the electron-withdrawing nature of the fluorine atoms. These properties are crucial in applications ranging from organic synthesis to materials chemistry, biology, and medicine. The influence of fluorine on the acidity, hydrolytic stability, and spectroscopic properties of boronic acids provides a foundation for developing new chemical entities with desired functionalities (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).
Safety and Hazards
The safety information for “2-Chloro-5-fluoro-3-methylphenylboronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the boronic acid or its esters. Protodeboronation is a radical approach that has been applied in various transformations, including the formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-5-fluoro-3-methylphenylboronic acid are primarily related to carbon–carbon bond formation. The Suzuki–Miyaura coupling reaction, in which this compound is often used, involves the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds. This is a crucial step in many organic synthesis processes, enabling the construction of complex molecular structures .
Biochemische Analyse
Biochemical Properties
2-Chloro-5-fluoro-3-methylphenylboronic acid is known to participate in biochemical reactions such as the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis . The compound can interact with various enzymes and proteins during these reactions, although the specific biomolecules it interacts with can vary depending on the reaction conditions .
Cellular Effects
Boronic acids and their derivatives are generally known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role in the Suzuki–Miyaura coupling reaction . In this reaction, the compound acts as a nucleophile, being transferred from boron to palladium during the transmetalation step . This can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Boronic esters, which include this compound, are usually bench stable, easy to purify, and often commercially available .
Metabolic Pathways
Boronic acids and their derivatives are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Eigenschaften
IUPAC Name |
(2-chloro-5-fluoro-3-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPUVWYDOOKESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

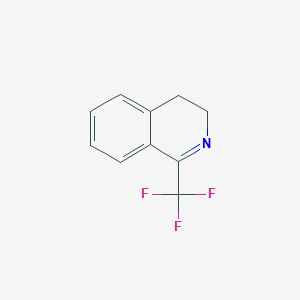
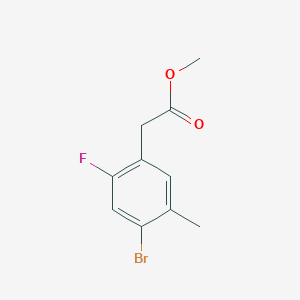

![Benzo[b]thiophen-3-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6307881.png)
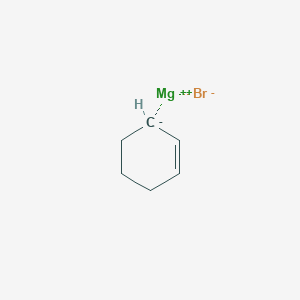
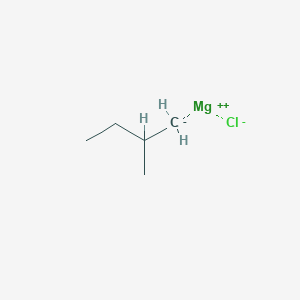
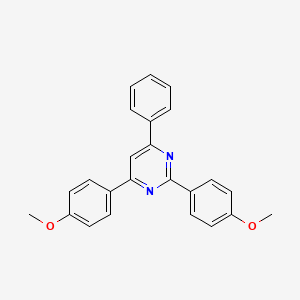


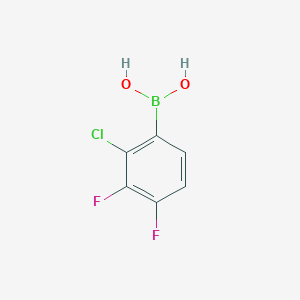
![1-Oxaspiro[3.3]heptan-3-one](/img/structure/B6307927.png)


![t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)